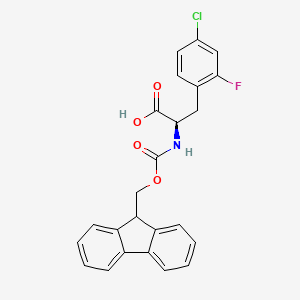

Fmoc-D-2-Fluoro-4-chlorophe

Description

BenchChem offers high-quality Fmoc-D-2-Fluoro-4-chlorophe suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-D-2-Fluoro-4-chlorophe including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-3-(4-chloro-2-fluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19ClFNO4/c25-15-10-9-14(21(26)12-15)11-22(23(28)29)27-24(30)31-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,12,20,22H,11,13H2,(H,27,30)(H,28,29)/t22-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTGUFIDCGQXZES-JOCHJYFZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=C(C=C4)Cl)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=C(C=C(C=C4)Cl)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19ClFNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Fmoc Protecting Group Chemistry and Stability

Introduction: The Central Role of the Fmoc Group in Modern Synthesis

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern organic synthesis, particularly in the realm of Solid-Phase Peptide Synthesis (SPPS).[1][2][3] Introduced by Carpino and Han in the 1970s, its genius lies in its unique lability: it is exceptionally stable to acidic conditions while being readily cleaved by mild bases, a property that revolutionized peptide synthesis by offering a milder, more versatile alternative to traditional acid-labile protecting groups like Boc.[1][3][4] This guide provides an in-depth exploration of the core chemistry, stability profile, and practical application of the Fmoc group, tailored for researchers and professionals in drug development who rely on precise and reliable synthetic methodologies.

Core Chemistry: Mechanisms of Protection and Deprotection

Understanding the underlying mechanisms of Fmoc protection and deprotection is fundamental to its effective use and for troubleshooting potential synthetic challenges.

Mechanism of Amine Protection

The Fmoc group is typically introduced to protect the α-amino group of an amino acid.[1] This is achieved by reacting the free amine with an activated Fmoc derivative, most commonly 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).[1][4]

-

Fmoc-Cl: This classic method is performed under Schotten-Baumann conditions (e.g., NaHCO₃ in a dioxane/water mixture) or anhydrous conditions (e.g., pyridine in CH₂Cl₂). The amine nucleophilically attacks the carbonyl carbon of the chloroformate, displacing the chloride leaving group.[4]

-

Fmoc-OSu: This reagent is now more commonly used due to its greater stability and reduced tendency to cause the formation of oligopeptide byproducts during the preparation of Fmoc-amino acids.[4] The mechanism is a similar nucleophilic acyl substitution, with N-hydroxysuccinimide (NHS) acting as the leaving group.

Caption: General mechanism for protecting an amino acid with Fmoc-OSu.

Mechanism of Deprotection: The E1cB Pathway

The key to Fmoc's utility is its base-lability. The deprotection proceeds via an E1cB (Elimination, Unimolecular, conjugate Base) mechanism.[5] This process is noteworthy for its mildness and specificity.

-

Proton Abstraction: A base, typically a secondary amine like piperidine, abstracts the acidic proton at the C9 position of the fluorene ring system.[6][7] This is the rate-determining step. The electron-withdrawing nature of the fluorene system makes this proton surprisingly acidic (pKa ≈ 22.6).

-

Formation of Dibenzofulvene: The resulting carbanion is unstable and rapidly undergoes β-elimination. The carbamate bond cleaves, releasing CO₂, the deprotected amine, and a highly reactive intermediate called dibenzofulvene (DBF).[5][6][7]

-

Scavenging of Dibenzofulvene: Dibenzofulvene is a reactive electrophile that can undergo Michael addition with nucleophiles, including the newly liberated amine of the peptide, which is an undesirable side reaction. To prevent this, a high concentration of the deprotecting base (e.g., 20% piperidine in DMF) is used. The piperidine acts as a scavenger, trapping the DBF to form a stable and soluble dibenzofulvene-piperidine adduct, which is then easily washed away.[6][7][8]

Caption: The E1cB mechanism of Fmoc deprotection using piperidine.

Stability and Orthogonality: The Pillars of Fmoc Strategy

The strategic power of Fmoc chemistry stems from its predictable stability across a wide range of chemical environments, enabling its orthogonal use with other protecting groups.

Chemical Stability Profile

The Fmoc group's stability is a critical factor in designing complex multi-step syntheses. Its resilience to acid allows for the use of acid-labile side-chain protecting groups, which can be removed simultaneously with resin cleavage at the end of the synthesis.

| Condition Category | Reagent/Condition | Stability of Fmoc Group | Causality & Field Insights |

| Strongly Acidic | TFA (Trifluoroacetic acid) | Stable | The carbamate linkage is resistant to acidolysis. This is the cornerstone of Fmoc/tBu strategy in SPPS, allowing for final cleavage and side-chain deprotection without premature N-terminal deprotection.[1][] |

| Mildly Acidic | Acetic Acid (AcOH) | Stable | Stable to weak acids, allowing for flexibility in reaction conditions. |

| Strongly Basic | NaOH, KOH | Labile | Strong hydroxyl bases will rapidly cleave the Fmoc group, but are generally not used in SPPS due to potential side reactions like racemization and hydrolysis of ester linkages. |

| Amine Bases | Piperidine, DBU | Labile | The standard method for deprotection. The rate is dependent on base strength, concentration, and solvent polarity. DBU is a much stronger, non-nucleophilic base that can deprotect faster than piperidine.[6][10][11] |

| Tertiary Amines | DIEA, Et₃N | Slowly Cleaved | Tertiary amines are poor at abstracting the C9 proton and cannot scavenge the DBF byproduct, leading to slow and often incomplete deprotection.[6] They should not be used as primary deprotection agents. |

| Catalytic Hydrogenation | H₂, Pd/C | Quasi-stable | The Fmoc group can be cleaved by hydrogenolysis, although it is less reactive than benzyl-based groups like Cbz or benzyl esters.[4] Selectivity can sometimes be achieved, but it is not a fully orthogonal system. |

| Strong Reductants | LiAlH₄ | Labile | Not stable to strong hydride reducing agents. |

| Nucleophiles | Hydrazine | Stable | Generally stable to most nucleophiles that are not strong bases. |

Orthogonality in Practice

Orthogonality refers to the ability to selectively remove one protecting group in the presence of others.[] The Fmoc group's base-lability and acid-stability make it perfectly orthogonal to the most common family of side-chain protecting groups used in peptide synthesis:

-

Boc (tert-butyloxycarbonyl) and tBu (tert-butyl) esters/ethers: These are acid-labile and completely stable to the basic conditions used for Fmoc removal.[4][] This Fmoc/tBu strategy is the dominant approach in modern SPPS.

-

Trt (Trityl): Also acid-labile and used for protecting side chains of Cys, His, Asn, and Gln. It is fully compatible with Fmoc deprotection cycles.[1][]

-

Pbf (pentamethyldihydrobenzofuran-5-sulfonyl): An acid-labile protecting group for the guanidinium group of Arginine, it is stable to piperidine.[1][12]

-

Cbz (Carboxybenzyl): This group is removed by hydrogenolysis. As Fmoc is also susceptible to hydrogenolysis, they are considered only "quasi-orthogonal".[4] Careful selection of catalysts and conditions may allow for selective removal, but it is not a robustly orthogonal pairing.

Practical Applications & Experimental Protocols

The primary application of Fmoc chemistry is in automated and manual Solid-Phase Peptide Synthesis (SPPS).

The Fmoc-SPPS Workflow

A typical cycle in Fmoc-based SPPS involves two main steps repeated for each amino acid addition: deprotection and coupling.[12]

Caption: A single iterative cycle in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Protocol 1: Standard Fmoc Deprotection in SPPS

This protocol describes a typical, self-validating deprotection step for a resin-bound peptide.

Materials:

-

Fmoc-protected peptidyl-resin

-

Deprotection Solution: 20% (v/v) piperidine in high-purity, amine-free N,N-Dimethylformamide (DMF).

-

DMF for washing.

-

Reaction vessel suitable for SPPS (e.g., fritted syringe or automated synthesizer vessel).

Methodology:

-

Resin Swelling: Swell the peptidyl-resin in DMF for 15-30 minutes.

-

Initial Deprotection: Drain the DMF and add the deprotection solution (approx. 10 mL per gram of resin). Agitate the mixture gently (e.g., by nitrogen bubbling or shaking) for 3 minutes.[8]

-

Drain and Collect (Optional Monitoring): Drain the solution. This fraction will contain the highest concentration of the DBF-piperidine adduct. The absorbance of this solution can be measured at ~301 nm to quantify the amount of Fmoc group removed, which serves as a validation of the previous coupling step's efficiency.[3][8]

-

Second Deprotection: Add a fresh portion of the deprotection solution and agitate for an additional 7-10 minutes to ensure complete removal.[12]

-

Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (at least 5 times) to completely remove all traces of piperidine and the DBF-piperidine adduct.[12] Residual piperidine will neutralize the incoming activated amino acid in the subsequent coupling step, inhibiting the reaction.

-

Validation (Optional): Perform a qualitative test (e.g., Kaiser test) on a small sample of resin beads. A positive result (blue beads) indicates the presence of a free primary amine, confirming successful deprotection. The resin is now ready for the next coupling step.

Protocol 2: Monitoring Deprotection by UV-Vis Spectroscopy

This method provides a quantitative validation of reaction progress, which is invaluable for process control in both R&D and manufacturing.

Principle: The DBF-piperidine adduct has a strong and characteristic UV absorbance maximum around 301 nm (molar absorptivity, ε ≈ 7800-8500 M⁻¹cm⁻¹).[8] By collecting the deprotection solution and measuring its absorbance, one can use the Beer-Lambert law (A = εcl) to calculate the concentration of the adduct, and thus the moles of Fmoc group removed.

Methodology:

-

Perform the initial deprotection step (Step 2 & 3 from Protocol 1).

-

Collect the drained deprotection solution in a volumetric flask of a known volume (e.g., 10 mL or 25 mL).

-

Dilute the solution to the final volume with fresh deprotection solution or DMF.

-

Take an aliquot of this solution and, if necessary, dilute it further with the same solvent to bring the absorbance into the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

-

Measure the absorbance at the λ_max (~301 nm) against a blank of the deprotection solution.

-

Calculation:

-

Moles of Fmoc = (Absorbance × Dilution Factor) / ε

-

This value should correspond to the initial loading of the resin. A significantly lower value indicates incomplete coupling in the previous step or incomplete deprotection.

-

Troubleshooting and Advanced Considerations

Even with a robust methodology, challenges can arise. An expert understanding of potential side reactions is key to mitigation.

-

Diketopiperazine (DKP) Formation: This is a common side reaction, especially after the second amino acid has been coupled. The newly deprotected N-terminal amine can intramolecularly attack the ester linkage to the resin, cleaving the dipeptide from the support as a cyclic DKP. This is particularly problematic with Proline or Glycine at the C-terminus.[5]

-

Mitigation: Use highly activated coupling reagents (e.g., HCTU) and introduce the third amino acid immediately after deprotection to favor intermolecular coupling over intramolecular cyclization.[5] Using resins like 2-chlorotrityl chloride, which are more sterically hindered, can also suppress this side reaction.

-

-

Aspartimide Formation: When Aspartic Acid (Asp) is present, the side-chain carboxyl group can be attacked by the peptide backbone nitrogen following deprotection, forming a five-membered succinimide ring. This can lead to racemization and the formation of β-aspartyl peptide impurities.

-

Mitigation: Use side-chain protecting groups designed to minimize this, such as O-tert-butyl (OtBu), and avoid prolonged exposure to the deprotection base.[13] For particularly sensitive sequences, adding a small percentage of an acid scavenger like HOBt to the deprotection solution can help.

-

-

Premature Deprotection: While rare, some reagents or prolonged reaction times with weaker bases can cause slow cleavage of the Fmoc group. Ensure high-purity, amine-free DMF is used, as dimethylamine impurities can slowly cleave the Fmoc group over time.[12]

Conclusion

The Fmoc protecting group is a powerful tool in the arsenal of the synthetic chemist. Its unique combination of acid stability and mild base lability provides a robust and versatile platform for the synthesis of complex peptides and other organic molecules. A thorough understanding of its core chemistry, stability profile, and the nuances of its application—from the E1cB deprotection mechanism to potential side reactions—is essential for leveraging its full potential. By employing self-validating protocols, such as quantitative UV monitoring, researchers and drug development professionals can ensure the integrity and success of their synthetic endeavors, paving the way for new discoveries and therapeutics.

References

-

Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]

-

Organic Chemistry. (2022, January 7). Deprotecting Fmoc Group Mechanism. YouTube. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]

- Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Methods for Removing the Fmoc Group. In Methods in Molecular Biology, vol 35: Peptide Synthesis Protocols. Humana Press.

-

Nowick Laboratory. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

- Vergel Galeano, C. F., et al. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 58(4).

-

Fields, G. B. (1994). Methods for Removing the Fmoc Group. Springer Nature Experiments. Retrieved from [Link]

- Góngora-Benítez, M., et al. (2018).

-

Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from [Link]

-

Reddit. (2022, February 24). Working up the product after removing FMOC. r/Chempros. Retrieved from [Link]

-

Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]

- Google Patents. (2010). US20100184952A1 - Method for selective removal of dibenzofulvene derivative.

-

AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

-

Ashenhurst, J. (2018, June 7). Protecting Groups For Amines: Carbamates. Master Organic Chemistry. Retrieved from [Link]

-

ACS Publications. (n.d.). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry. Retrieved from [Link]

-

National Institutes of Health. (2020, March 4). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Retrieved from [Link]

-

The Royal Society of Chemistry. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Green Chemistry. Retrieved from [Link]

-

National Institutes of Health. (2018, September 9). A Facile Method to Quantify Synthetic Peptide Concentrations on Biomaterials. Retrieved from [Link]

-

ChemRxiv. (2023, March 18). Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning. Retrieved from [Link]

-

National Institutes of Health. (2014, January 5). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. Retrieved from [Link]

-

Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

-

ResearchGate. (2015, August 10). (PDF) Methods for Removing the Fmoc Group. Retrieved from [Link]

-

ResearchGate. (n.d.). Common side reactions in peptide synthesis occurring on resin (a and b).... Retrieved from [Link]

-

Deliver Therapeutics. (2020, October 19). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries. Retrieved from [Link]

Sources

- 1. chempep.com [chempep.com]

- 2. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 4. total-synthesis.com [total-synthesis.com]

- 5. renyi.hu [renyi.hu]

- 6. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 7. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. redalyc.org [redalyc.org]

- 10. m.youtube.com [m.youtube.com]

- 11. peptide.com [peptide.com]

- 12. chem.uci.edu [chem.uci.edu]

- 13. peptide.com [peptide.com]

Methodological & Application

Application Notes and Protocols for the Incorporation of Fmoc-D-2-Fluoro-4-chlorophenylalanine into Bioactive Peptides

Introduction: Expanding the Chemical Diversity of Peptides

The strategic incorporation of non-natural amino acids into peptide sequences is a powerful tool in modern drug discovery and chemical biology.[1] By moving beyond the canonical 20 amino acids, researchers can introduce novel chemical functionalities, enhance proteolytic stability, and modulate the conformational properties of bioactive peptides.[2] Halogenated amino acids, in particular, have garnered significant interest due to their ability to influence molecular recognition, membrane permeability, and binding affinity through altered hydrophobicity and electronic properties.[2][] This guide provides a comprehensive overview and detailed protocols for the successful incorporation of Fmoc-D-2-Fluoro-4-chlorophenylalanine, a unique di-halogenated phenylalanine analog, into synthetic peptides using Fmoc-based solid-phase peptide synthesis (SPPS).

Fmoc-D-2-Fluoro-4-chlorophenylalanine introduces both fluorine and chlorine atoms onto the phenyl ring, offering a distinct combination of steric and electronic properties. The high electronegativity of fluorine can alter the electronic distribution of the aromatic ring, potentially influencing cation-π interactions, while the larger chlorine atom can introduce specific hydrophobic and steric effects.[2][4] The D-configuration of this amino acid is particularly useful for conferring resistance to enzymatic degradation by proteases, a common challenge in the development of peptide therapeutics.[1]

This document is intended for researchers, scientists, and drug development professionals familiar with the principles of SPPS. It aims to provide not just a set of instructions, but a scientifically grounded rationale for each step, enabling users to troubleshoot and adapt these protocols for their specific peptide sequences.

I. Physicochemical Properties and Handling of Fmoc-D-2-Fluoro-4-chlorophenylalanine

Understanding the properties of the building block is crucial for its successful application.

| Property | Value/Description | Significance in SPPS |

| Molecular Weight | 475.9 g/mol | Accurate calculation of reagent stoichiometry is essential for efficient coupling. |

| Appearance | White to off-white powder | Visual inspection can indicate purity and stability. |

| Solubility | Soluble in DMF, NMP | Ensures proper dissolution for activation and coupling. |

| Storage | Store at 2-8°C, desiccated | Protects the Fmoc group and the amino acid from degradation. |

Expert Insight: The presence of two halogen atoms on the phenyl ring can increase the steric bulk of the amino acid side chain. This may lead to slower coupling kinetics compared to natural amino acids, necessitating optimized coupling conditions as detailed in the protocols below.

II. Solid-Phase Peptide Synthesis (SPPS) Workflow

The incorporation of Fmoc-D-2-Fluoro-4-chlorophenylalanine follows the standard iterative cycle of Fmoc-SPPS. The general workflow is depicted below.

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

III. Detailed Protocols for Incorporation

These protocols are designed to provide a robust starting point for the incorporation of Fmoc-D-2-Fluoro-4-chlorophenylalanine. Optimization may be required for particularly challenging sequences.

Protocol 1: Resin Preparation and Swelling

Causality: Proper swelling of the resin is critical to ensure that all reactive sites are accessible for the subsequent chemical transformations. The choice of solvent is dictated by its compatibility with the resin type.

-

Resin Selection: Choose a suitable resin based on the desired C-terminus of the peptide (e.g., Rink Amide resin for a C-terminal amide, Wang or 2-Chlorotrityl chloride resin for a C-terminal carboxylic acid).[5][6]

-

Procedure: a. Place the desired amount of resin in a reaction vessel. b. Add sufficient N,N-Dimethylformamide (DMF) to cover the resin. c. Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation. d. Drain the DMF.

Protocol 2: Fmoc Deprotection

Causality: The Fmoc protecting group is base-labile and is typically removed with a solution of piperidine in DMF.[7][8] The liberated dibenzofulvene is scavenged by piperidine to prevent side reactions.[8]

-

Reagent Preparation: Prepare a 20% (v/v) solution of piperidine in DMF.

-

Procedure: a. Add the piperidine/DMF solution to the swollen or peptide-bound resin. b. Agitate for 5-10 minutes at room temperature. c. Drain the solution. d. Repeat steps 2a-2c one more time. e. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

Protocol 3: Coupling of Fmoc-D-2-Fluoro-4-chlorophenylalanine

Causality: The carboxylic acid of the incoming Fmoc-amino acid must be activated to facilitate the formation of an amide bond with the free amine on the resin-bound peptide. Due to the potential steric hindrance of Fmoc-D-2-Fluoro-4-chlorophenylalanine, a potent coupling reagent and potentially longer coupling times are recommended.

Recommended Coupling Reagents:

| Coupling Reagent | Class | Key Features |

| HBTU/HCTU | Aminium/Uronium Salt | Fast and efficient, but can cause racemization with sensitive amino acids.[9] |

| HATU | Aminium/Uronium Salt | More reactive than HBTU/HCTU, particularly effective for sterically hindered amino acids.[9][10] |

| DIC/OxymaPure | Carbodiimide/Additive | A modern, safer alternative to HOBt-based reagents, with low racemization potential.[10][11] |

Procedure (using HATU):

-

Reagent Preparation (in a separate vial): a. Dissolve 3-5 equivalents of Fmoc-D-2-Fluoro-4-chlorophenylalanine in DMF. b. Add 3-5 equivalents of HATU. c. Add 6-10 equivalents of a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine.

-

Activation: Allow the mixture to pre-activate for 1-2 minutes at room temperature.

-

Coupling: a. Add the activated amino acid solution to the deprotected peptide-resin. b. Agitate the reaction mixture for 1-2 hours at room temperature. For potentially difficult couplings, the reaction time can be extended or a double coupling can be performed.[5][12]

-

Washing: Wash the resin thoroughly with DMF (3-5 times).

-

Monitoring (Optional but Recommended): Perform a Kaiser test or other qualitative test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

Expert Insight: For sequences prone to aggregation, consider using a more polar solvent like N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF with up to 25% Dimethyl sulfoxide (DMSO).[12]

Caption: Simplified schematic of the amino acid activation and coupling steps in SPPS.

IV. Peptide Cleavage and Deprotection

Causality: Once the peptide synthesis is complete, the peptide must be cleaved from the solid support, and all side-chain protecting groups must be removed. This is typically achieved with a strong acid, such as Trifluoroacetic acid (TFA), in the presence of scavengers to prevent side reactions with sensitive amino acids.[13]

Cleavage Cocktail Recommendations:

| Scavenger | Purpose | Typical Concentration |

| Triisopropylsilane (TIS) | Reduces carbocations | 2.5% |

| Water | Solubilizes the peptide, scavenges | 2.5% |

| 1,2-Ethanedithiol (EDT) | Scavenges for Trp, Cys, Met | 2.5% (if present) |

Procedure:

-

Preparation: Wash the final peptide-resin with Dichloromethane (DCM) and dry it under a stream of nitrogen.

-

Cleavage: a. Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% TIS). b. Add the cleavage cocktail to the dried resin. c. Agitate at room temperature for 2-3 hours.

-

Peptide Precipitation: a. Filter the resin and collect the TFA solution containing the cleaved peptide. b. Precipitate the peptide by adding the TFA solution to cold diethyl ether. c. Centrifuge the mixture to pellet the peptide. d. Decant the ether and repeat the ether wash twice to remove residual scavengers.

-

Drying: Dry the peptide pellet under vacuum.

V. Purification and Characterization

Causality: The crude peptide product will contain deletion sequences and other impurities from the synthesis. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying peptides to a high degree.[14][15] Mass spectrometry is then used to confirm the identity and purity of the final product.[16]

Protocol 4: RP-HPLC Purification

-

System: A preparative or semi-preparative HPLC system with a UV detector.

-

Column: A C18 stationary phase is generally suitable for most peptides.[17]

-

Mobile Phase:

-

Solvent A: 0.1% TFA in water

-

Solvent B: 0.1% TFA in acetonitrile

-

-

Procedure: a. Dissolve the crude peptide in a minimal amount of Solvent A (or a solvent in which it is soluble, e.g., with a small amount of acetonitrile or acetic acid). b. Inject the sample onto the equilibrated column. c. Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 95% Solvent B over 30-60 minutes). d. Monitor the elution at 214 nm and 280 nm. e. Collect fractions corresponding to the major peak.

-

Analysis: Analyze the collected fractions by analytical RP-HPLC to assess purity. Pool the fractions with the desired purity.

-

Lyophilization: Freeze-dry the pooled fractions to obtain the pure peptide as a fluffy white powder.

Protocol 5: Mass Spectrometry Analysis

-

Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.

-

Procedure: a. Prepare a dilute solution of the purified peptide. b. Analyze the sample according to the instrument's standard operating procedure.

-

Data Analysis: Compare the observed molecular weight with the calculated theoretical molecular weight of the peptide containing D-2-Fluoro-4-chlorophenylalanine to confirm successful incorporation.

VI. Troubleshooting Common Challenges

| Problem | Potential Cause | Suggested Solution |

| Incomplete Coupling | Steric hindrance of Fmoc-D-2-Fluoro-4-chlorophenylalanine; peptide aggregation. | Use a more potent coupling reagent (e.g., HATU); increase coupling time; perform a double coupling; use aggregation-disrupting solvents (NMP, DMSO).[12][18] |

| Low Yield after Cleavage | Incomplete synthesis; peptide aggregation on resin. | Optimize coupling and deprotection steps throughout the synthesis; ensure complete cleavage by extending the cleavage time. |

| Poor Purity of Crude Peptide | Inefficient coupling/deprotection at multiple steps. | Review and optimize all SPPS parameters; ensure high-purity reagents and solvents. |

VII. Conclusion

The incorporation of Fmoc-D-2-Fluoro-4-chlorophenylalanine into bioactive peptides is a viable strategy to enhance their pharmacological properties. While the unique di-halogenated and sterically demanding nature of this amino acid requires careful consideration of coupling conditions, the protocols outlined in this guide provide a solid foundation for its successful application. By leveraging potent activation methods and diligent monitoring, researchers can effectively synthesize novel peptide analogs with expanded chemical and biological functionalities.

References

-

Coin, I., Beyermann, M., & Bienert, M. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(12), 749-760. Available from: [Link]

-

Al-Sabi, A., & Boche, G. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1035-1058. Available from: [Link]

-

Fields, G. B. (1997). Methods for Removing the Fmoc Group. In Methods in Enzymology (Vol. 289, pp. 104-113). Academic Press. Available from: [Link]

-

Aslam, B., Wang, W., Arshad, M. I., Khurshid, M., Muzammil, S., Rasool, M. H., & Nisar, M. A. (2018). Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. Journal of Food Biochemistry, 42(4), e12558. Available from: [Link]

-

Parente, V., D'Andrea, L. D., & Romanelli, A. (2021). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. Molecules, 26(16), 4929. Available from: [Link]

-

Nowick, J. S. (2011). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available from: [Link]

-

AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available from: [Link]

-

Fields, G. B. (2011). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 17(5), 332-341. Available from: [Link]

-

Wellings, D. A., & Atherton, E. (1997). Methods for removing the Fmoc group. In Methods in molecular biology (Clifton, N.J.) (Vol. 73, pp. 239-251). Humana Press. Available from: [Link]

-

AAPPTec. Coupling Reagents. Available from: [Link]

-

Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. In The Protein Protocols Handbook (pp. 41-69). Humana Press. Available from: [Link]

-

Nagel-Steger, L., & Willbold, D. (2020). The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation. Chembiochem, 21(18), 2604-2610. Available from: [Link]

-

Payne, J. T., & Moody, T. S. (2020). Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. International Journal of Molecular Sciences, 21(17), 6323. Available from: [Link]

-

Subirós-Funosas, R., El-Faham, A., & Albericio, F. (2013). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. CHIMIA International Journal for Chemistry, 67(11), 839-844. Available from: [Link]

-

Salay, L. C., & Conticello, V. P. (2019). Fluorinated peptide biomaterials. Journal of Peptide Science, 25(11), e3210. Available from: [Link]

-

AAPPTec. Synthesis Notes. Available from: [Link]

-

Bio-Synthesis Inc. 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Available from: [Link]

-

Payne, J. T., et al. (2022). Site-specific Halogenation of Peptides and Proteins using engineered Halogenase Enzymes. bioRxiv. Available from: [Link]

-

Biomatik. What are the Sustainability Challenges in Peptide Synthesis and Purification?. Available from: [Link]

-

Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239-254. Available from: [Link]

-

El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical reviews, 111(11), 6557-6602. Available from: [Link]

-

Li, Y., et al. (2021). Fluorinated Protein and Peptide Materials for Biomedical Applications. Gels, 7(4), 213. Available from: [Link]

-

Ng, C. M., & Reuter, W. M. (2016). The Benefits of HPLC Coupled With Mass Spectrometry for the Direct Quantitation of Underivatized Amino Acids. American Laboratory. Available from: [Link]

-

Favi, G., & Pensato, A. (2023). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Chemistry–A European Journal, 29(30), e202203770. Available from: [Link]

-

Bio-Vera. HPLC Analysis Methods for Peptide Characterization. Available from: [Link]

-

Sharma, S. V., & Bandyopadhyay, A. (2021). Peptide halogenation biochemistry: interfacing pharmaceutical deliverables with chemical innovation. RSC chemical biology, 2(4), 1058-1075. Available from: [Link]

-

CEM Corporation. Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. Available from: [Link]

-

CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Available from: [Link]

-

Bryan, M. C., et al. (2023). Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis. Molecules, 28(3), 1386. Available from: [Link]

-

Advanced Chromatography Technologies. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Available from: [Link]

-

LabMal. UHPLC is the future for Peptide Mapping: Here's why!. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.uci.edu [chem.uci.edu]

- 6. peptide.com [peptide.com]

- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. bachem.com [bachem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. biomatik.com [biomatik.com]

- 12. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.cn]

- 13. chempep.com [chempep.com]

- 14. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. hplc.eu [hplc.eu]

- 16. americanlaboratory.com [americanlaboratory.com]

- 17. biovera.com.au [biovera.com.au]

- 18. blog.mblintl.com [blog.mblintl.com]

Application Note: Fmoc-D-2-Fluoro-4-chlorophenylalanine in Protein Engineering

[1]

Executive Summary

Fmoc-D-2-Fluoro-4-chlorophenylalanine is a specialized non-canonical amino acid (ncAA) designed for high-precision structure-activity relationship (SAR) studies and the development of proteolytically stable peptide therapeutics.[1] By combining the D-stereochemistry (for backbone stability) with orthogonal halogenation (2-Fluoro for electronic modulation/NMR and 4-Chloro for hydrophobic engagement), this building block offers a unique toolset for medicinal chemists.[1]

This guide details the physicochemical rationale for its use, specific applications in drug discovery, and optimized Solid-Phase Peptide Synthesis (SPPS) protocols to ensure high coupling efficiency.

Physicochemical Rationale & Mechanism

To effectively utilize Fmoc-D-2-Fluoro-4-chlorophenylalanine, one must understand the distinct roles of its three functional modifications relative to native L-Phenylalanine.

The "D" Configuration (Chirality)

-

Mechanism: Most endogenous proteases (e.g., chymotrypsin, pepsin) recognize L-amino acid backbones.[1] Incorporating the D-isomer induces a "steric clash" within the protease active site, rendering the peptide bond nearly uncleavable.

-

Application: Essential for extending the half-life (

) of peptide drugs intended for oral or systemic delivery.

The 2-Fluoro Substituent (Ortho-F)[1]

-

Electronic Effect: Fluorine is highly electronegative (

). At the ortho position, it exerts a strong inductive effect ( -

NMR Probe: The

nucleus is 100% naturally abundant and highly sensitive to environmental changes, making the 2-F position an excellent reporter for protein folding without significant steric perturbation (Van der Waals radius of F

The 4-Chloro Substituent (Para-Cl)[1]

-

Hydrophobicity: Chlorine is significantly more lipophilic than fluorine or hydrogen. Placing it at the para position allows the side chain to penetrate deep into hydrophobic pockets of receptors (e.g., GPCRs).

-

Halogen Bonding: Unlike fluorine, chlorine has a polarizable electron cloud that can form a "sigma-hole" (a region of positive electrostatic potential).[1] This allows it to act as a Lewis acid, forming specific halogen bonds with backbone carbonyls or Lewis bases in the target protein.

Comparative Properties Table[1]

| Property | L-Phenylalanine (Native) | Fmoc-D-2-Fluoro-4-chlorophenylalanine | Impact on Engineering |

| Stereochemistry | L (S) | D (R) | Protease resistance; Reverse turn induction |

| Electronic ( | 0.00 | +0.23 (Cl) / +0.06 (F) | Modulates local electrostatics |

| Lipophilicity ( | 0.00 | +0.71 (Cl) + 0.14 (F) | Increases membrane permeability & hydrophobic binding |

| Van der Waals Vol. | 112 ų | ~135 ų | Fills larger hydrophobic pockets |

| NMR Active? | No | Yes ( | Structural probe for conformation studies |

Core Applications

Application A: Enhancing Metabolic Stability (Proteolytic Resistance)

Peptides containing native L-Phe are rapidly degraded by chymotrypsin.[1] Replacing the "scissile bond" residue with Fmoc-D-2-Fluoro-4-chlorophenylalanine provides a dual-defense mechanism:

-

Stereochemical Mismatch: The enzyme cannot orient the D-backbone for catalysis.

-

Electronic Deactivation: The electron-withdrawing halogens reduce the nucleophilicity of the aromatic ring, further disfavoring cation-pi interactions often used by proteases for substrate recognition.

Application B: -NMR Structural Probing

The 2-Fluoro group serves as a sensitive NMR handle.[1] Because the fluorine is at the ortho position, its chemical shift is highly sensitive to the

-

Workflow: Incorporate the AA into the protein sequence

Fold Protein -

Result: Distinct peaks indicate distinct conformational populations (e.g., "Open" vs "Closed" receptor states).

Application C: Tuning Receptor Affinity via Halogen Bonding

In drug design, if a methyl scan (Phe

-

Mechanism: The 4-Cl atom can donate a halogen bond to a backbone carbonyl oxygen (C-Cl

O=C) in the receptor, an interaction strength comparable to a weak hydrogen bond (1–5 kcal/mol) but highly directional.

Visualized Workflows (Graphviz)[1]

Logic Flow: Rational Design with Halogenated D-AAs

Figure 1: Decision matrix for selecting Fmoc-D-2-Fluoro-4-chlorophenylalanine in peptide engineering campaigns.

Detailed Protocol: Solid-Phase Peptide Synthesis (SPPS)[1]

Context: The presence of the ortho-fluorine atom creates minor steric hindrance and electronic deactivation of the

Materials Required[1][2][3]

-

Resin: Rink Amide MBHA (for amides) or Wang Resin (for acids).[1] Loading: 0.3–0.6 mmol/g (low loading preferred to reduce aggregation).

-

Amino Acid: Fmoc-D-2-Fluoro-4-chlorophenylalanine (4.0 equivalents).[1]

-

Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or DIC/Oxyma.[1]

-

Solvent: DMF (Peptide grade, amine-free).[1]

Step-by-Step Synthesis Cycle

Step 1: Fmoc Deprotection[1][3]

-

Swell resin in DMF for 20 minutes.

-

Add 20% Piperidine in DMF (v/v) containing 0.1M HOBt (to suppress aspartimide formation if applicable).

-

Agitate for 5 minutes , drain.

-

Add fresh deprotection solution. Agitate for 10 minutes .

-

Wash resin: DMF (5x), DCM (3x), DMF (3x).[1]

-

QC Check: Perform a Kaiser Test (ninhydrin). Resin should turn dark blue (positive for free amine).

-

Step 2: Activation & Coupling (Critical Step)

Due to the electron-withdrawing 2-Fluoro group, the nucleophilicity of the amino group in the growing chain is NOT affected, but the incoming activated ester may face steric resistance if the previous residue is bulky.

-

Pre-activation: In a separate vial, dissolve:

-

Add DIPEA (8 eq) to the amino acid mixture. Shake briefly (30 sec) to activate.

-

Note: The solution should turn yellow.

-

-

Coupling: Immediately add the activated solution to the resin.

-

Agitate at Room Temperature for 60–90 minutes .

-

Expert Tip: For difficult sequences (e.g., following a Proline or N-methylated residue), perform a double coupling (repeat Step 2 with fresh reagents).[1]

-

Step 3: Washing & Capping[1][3]

-

Drain reaction vessel.[2]

-

Wash: DMF (5x).[2]

-

Capping (Optional but Recommended): Add Acetic Anhydride/DIPEA/DMF (1:2:7) for 10 minutes to cap any unreacted amines. This prevents "deletion sequences" which are hard to purify.

Step 4: Cleavage & Deprotection[1][3][4]

-

Wash resin with DCM (5x) and dry under Nitrogen.

-

Prepare Cleavage Cocktail: TFA/TIS/H2O (95:2.5:2.5) .

-

Note: Do not use EDT (ethanedithiol) unless Cys/Met are present, as chlorinated aromatics are generally stable to TFA.

-

-

Add cocktail to resin. Agitate for 2–3 hours .

-

Precipitate filtrate in cold Diethyl Ether. Centrifuge and lyophilize.

SPPS Workflow Diagram

Figure 2: Optimized SPPS cycle for incorporating sterically demanding halogenated D-amino acids.

Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| Incomplete Coupling (Kaiser Test remains blue) | Steric hindrance from 2-F group or aggregation. | 1. Double couple (2x 1 hr).2. Use microwave-assisted coupling (50°C, 10 min).3. Switch solvent to NMP/DMF (1:1). |

| Low Yield after Cleavage | Peptide precipitation on resin.[1] | Use "Magic Mixture" (DCM/DMF/NMP) for washes. |

| Racemization (D | Over-activation or high temp. | Use DIC/Oxyma instead of HATU. Keep microwave temp < 50°C. Avoid collidine. |

| Extra Peaks in HPLC | Halogen degradation (rare). | Ensure cleavage cocktail does not contain strong nucleophiles that might displace the halides (avoid high temp). |

References

-

D-Amino Acids in Peptide Engineering

-

Halogen Bonding in Drug Discovery

-

19F NMR Applications

-

SPPS of Halogenated Amino Acids

Sources

- 1. researchgate.net [researchgate.net]

- 2. peptideweb.com [peptideweb.com]

- 3. chem.uci.edu [chem.uci.edu]

- 4. peptide.com [peptide.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]

Application Notes: Fmoc-D-2-Fluoro-4-chlorophenylalanine as a Strategic Building Block for Advanced Peptidomimetics

Introduction: The Strategic Advantage of Halogenation in Peptide Design

In the landscape of modern drug discovery and materials science, peptidomimetics represent a frontier of innovation. These molecules, which mimic the structure and function of natural peptides, offer significant advantages, including enhanced stability, bioavailability, and receptor-binding affinity. A key strategy in the design of potent peptidomimetics is the incorporation of non-canonical or unnatural amino acids (UAAs).[1] Among these, halogenated amino acids have emerged as powerful tools for medicinal chemists.[2]

This guide focuses on Fmoc-D-2-Fluoro-4-chlorophenylalanine , a di-halogenated phenylalanine derivative, and its application as a versatile building block. The strategic placement of both a fluorine and a chlorine atom on the phenyl ring imparts a unique combination of steric and electronic properties that can be leveraged to fine-tune the characteristics of a peptide.[3][4]

Key benefits of incorporating this building block include:

-

Enhanced Metabolic Stability: The carbon-halogen bonds are resistant to enzymatic degradation, prolonging the in vivo half-life of the peptide.[3][5]

-

Modulation of Pharmacokinetics: The introduction of fluorine and chlorine can increase lipophilicity, potentially improving cell membrane permeability and overall pharmacokinetic profiles.[4][5]

-

Conformational Control: The steric bulk of the chlorine atom and the electronegativity of the fluorine atom can restrict the rotational freedom of the side chain, locking the peptide into a bioactive conformation.[3]

-

Improved Binding Affinity: Halogen atoms can participate in specific interactions with biological targets, such as halogen bonding, which can significantly enhance binding affinity and selectivity.[2]

This document serves as a comprehensive guide for researchers, providing both the theoretical rationale and detailed, field-tested protocols for the successful incorporation of Fmoc-D-2-Fluoro-4-chlorophenylalanine into synthetic peptides using Solid-Phase Peptide Synthesis (SPPS).

Physicochemical Properties and Handling

A thorough understanding of the building block's properties is critical for its effective use.

| Property | Value | Source |

| Chemical Name | (2R)-3-(4-chloro-2-fluorophenyl)-2-{[(9H-fluoren-9-yl)methoxy]carbonylamino}propanoic acid | IUPAC Nomenclature |

| Molecular Formula | C24H19ClFNO4 | Chem-Impex[4] |

| Molecular Weight | 455.87 g/mol | Calculated |

| Appearance | White to off-white solid | General Observation |

| Purity (HPLC) | ≥97.0% | Typical Specification |

| Storage | Store at 2 - 8 °C, protected from light and moisture. | Chem-Impex[4] |

Handling Precautions: As with all fine chemicals, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Handling should be performed in a well-ventilated area or fume hood.

Core Methodology: Solid-Phase Peptide Synthesis (SPPS)

SPPS is the method of choice for the routine synthesis of peptides incorporating unnatural amino acids. The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[6][7][8] This approach simplifies the purification process, as excess reagents and byproducts are removed by simple filtration and washing.[6]

The general workflow for incorporating Fmoc-D-2-Fluoro-4-chlorophenylalanine follows the standard Fmoc-SPPS cycle.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Auer Lab - Solid Phase Peptide Synthesis (SPPS) [sites.google.com]

- 8. peptide.com [peptide.com]

Troubleshooting & Optimization

Mass spectrometry analysis of peptides with Fmoc-D-2-Fluoro-4-chlorophenylalanine

Topic: Fmoc-D-2-Fluoro-4-chlorophenylalanine (Fmoc-D-Phe(2-F, 4-Cl)-OH)[1]

Senior Application Scientist: Dr. A. Vance System Status: Operational Last Updated: February 4, 2026[1]

Technical Brief: The "Identity Card"

Before initiating analysis, you must define the exact physicochemical properties of the target residue. This non-canonical amino acid (ncAA) introduces specific mass shifts and isotopic signatures that distinguish it from native Phenylalanine.[1]

1.1 Residue Specifications

The following data refers to the amino acid after Fmoc removal and peptide bond formation (i.e., the residue embedded in the peptide chain).

| Property | Value / Formula | Notes |

| Residue Formula | C | -2 H (vs Phe), +1 F, +1 Cl |

| Monoisotopic Mass | 199.0195 Da | Contribution to peptide mass ( |

| Average Mass | 199.61 Da | Weighted average of isotopes |

| Mass Shift vs Phe | +51.95 Da | Phe residue = 147.068 Da |

| Immonium Ion | 172.03 Da | Diagnostic fragment in MS/MS |

| Hydrophobicity | High | Expect increased Retention Time (RT) on C18 |

1.2 The Chlorine Isotope Signature

The presence of Chlorine (

-

Ratio: Natural abundance is approximately 3:1 (

Cl : -

MS1 Observation: You will see a distinct M (base peak) and M+2 (approx. 33% intensity of M) pattern.[1]

-

Validation: If your mass spectrum lacks this 3:1 doublet, the Chlorine atom is missing (dechlorination) or the coupling failed.

Experimental Workflow & Method Development

The following workflow integrates Solid Phase Peptide Synthesis (SPPS) QC with high-resolution MS analysis.

Figure 1: Analytical workflow for halogenated peptides. Note the critical checkpoint at MS1 for isotope pattern verification.

2.1 Chromatography (LC) Optimization[1]

-

Challenge: The 2-Fluoro-4-chloro substitution significantly increases hydrophobicity compared to native Phe.[1]

-

Protocol Adjustment:

-

Column: Use C18 for small peptides (<15 AA).[1] Switch to C4 or C8 if the peptide is >20 AA or extremely hydrophobic to prevent irreversible binding.

-

Gradient: Extend the high-organic portion of the gradient.

-

Solvent: If the peptide precipitates, dissolve in a small volume of Hexafluoroisopropanol (HFIP) before diluting with mobile phase A.

-

2.2 Mass Spectrometry (MS) Parameters

-

Ionization: ESI Positive Mode.

-

Capillary Voltage: Standard (3.0 - 3.5 kV).[1]

-

Fragmentation (CID/HCD): The C-Cl bond on the aromatic ring is relatively stable but can cleave at high collision energies.

-

Setting: Start with Normalized Collision Energy (NCE) of 25-30%.[1]

-

Target: Look for the 172.03 m/z diagnostic ion (Immonium ion of the modified Phe).

-

Troubleshooting Guide

Use this logic tree to diagnose spectral anomalies.

Figure 2: Decision tree for troubleshooting MS data of peptides containing Fmoc-D-2-Fluoro-4-chlorophenylalanine.

3.1 Scenario: "The mass is correct, but the isotope pattern is wrong."

-

Symptom: You see the expected monoisotopic mass (

), but the -

Root Cause: Dechlorination .[1] This can occur during catalytic hydrogenation (if used for other protecting groups) or extreme acidic cleavage conditions.[1] Alternatively, the wrong amino acid (e.g., Fluoro-Phe without Chlorine) was loaded.

-

Action: Verify the raw material. Ensure no reducing agents (Pd/C, H2) were used in the presence of the peptide.

3.2 Scenario: "I see a mass shift of +222 Da."

-

Symptom: Dominant peak is

.[1] -

Root Cause: Incomplete Fmoc Removal .[1] The steric bulk of the Halogens (Cl/F) on the phenyl ring can sterically hinder the N-terminus, making the deprotection step slower than usual.

-

Action: Re-treat the resin with 20% Piperidine in DMF for an extended time (2 x 10 mins) or use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) for difficult deprotections.[1]

3.3 Scenario: "I see doublets in the chromatogram (Split Peaks)."

-

Symptom: The mass is correct at two distinct retention times.[5][6]

-

Root Cause: Racemization .[1][7][8][9] D-amino acids are prone to epimerization (converting to L-form) during activation, especially if pre-activated for too long or if high temperatures are used.[1]

-

Action:

Frequently Asked Questions (FAQ)

Q1: Why is the retention time of my peptide shifting so much? A: The introduction of Chlorine and Fluorine adds significant hydrophobicity. On a standard C18 column, expect the peptide to elute later (higher % Acetonitrile) than the non-halogenated control. If it elutes too late, switch to a C4 column.

Q2: Can I use UV absorbance to quantify this peptide?

A: Yes, but be careful. The Halogen substitutions on the Phenyl ring alter the molar extinction coefficient (

Q3: Does the Fmoc group itself have a chlorine pattern?

A: No. The standard Fmoc group (

Q4: What is the specific diagnostic ion for this residue in MS/MS? A: The immonium ion is the gold standard.

-

Native Phe Immonium: 120.08 m/z

-

2-F, 4-Cl-Phe Immonium: 172.03 m/z [1]

-

Look for 172.03 in the MS2 spectrum to confirm the incorporation of the correct residue.

References

-

PubChem. (2025).[1] Fmoc-4-chloro-2-fluoro-D-phenylalanine | C24H19ClFNO4.[1] National Library of Medicine. [Link][1]

-

Chemistry LibreTexts. (2022).[1] Halogen Isotope Patterns in Mass Spectrometry. [Link]

-

Stein, S.E. (2024).[1] Mass Spectra of Halogenated Aromatics. NIST Mass Spectrometry Data Center.[1] [Link][1]

-

Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews. (Context on Fmoc removal mechanisms and steric hindrance). [Link]

Sources

- 1. (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid | C24H20ClNO4 | CID 16213163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 4. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. peptide.com [peptide.com]

- 8. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

Validation & Comparative

A Senior Application Scientist's Comparative Guide to Fmoc-D-2-Fluoro-4-chlorophenylalanine and Other Phenylalanine Analogs in Peptide Synthesis

For researchers, scientists, and professionals in drug development, the strategic incorporation of unnatural amino acids into peptides is a critical tool for modulating therapeutic properties. Halogenated phenylalanine analogs, in particular, offer a nuanced approach to refining the physicochemical characteristics, conformational stability, and biological activity of peptide-based therapeutics. This guide provides an in-depth, objective comparison of Fmoc-D-2-Fluoro-4-chlorophenylalanine with other key phenylalanine analogs, supported by structural analysis and established experimental principles.

Introduction: The Rationale for Halogenating Phenylalanine in Peptide Drug Design

The phenyl ring of phenylalanine presents a versatile scaffold for chemical modification. The introduction of halogen atoms—such as fluorine and chlorine—can profoundly influence a peptide's characteristics in several ways:

-

Enhanced Hydrophobicity: Halogenation generally increases the lipophilicity of the amino acid side chain, which can improve cell membrane permeability and alter interactions with hydrophobic pockets of target proteins.

-

Modulation of Electronic Properties: The high electronegativity of halogen atoms can alter the electron density of the aromatic ring, influencing π-π stacking and cation-π interactions, which are often critical for binding affinity and specificity.

-

Increased Metabolic Stability: The carbon-halogen bond is stronger than the carbon-hydrogen bond, making the aromatic ring more resistant to enzymatic degradation, thereby prolonging the in-vivo half-life of the peptide.

-

Conformational Constraint: The steric bulk of halogen substituents can restrict the rotational freedom of the phenyl ring, inducing a more defined peptide conformation, which can be advantageous for receptor binding.

The use of the D-enantiomer of these analogs further contributes to proteolytic resistance, a key consideration in the design of peptide drugs. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is the standard for modern solid-phase peptide synthesis (SPPS) due to its base-lability, allowing for mild deprotection conditions that preserve the integrity of the growing peptide chain.[1]

Physicochemical Properties: A Comparative Overview

The choice of a specific phenylalanine analog is often guided by its unique physicochemical properties. The following table summarizes key properties of Fmoc-D-2-Fluoro-4-chlorophenylalanine alongside other relevant analogs.

| Property | Fmoc-D-Phe-OH (Unsubstituted) | Fmoc-D-4-chlorophenylalanine | Fmoc-D-2-fluoro-4-chlorophenylalanine | Fmoc-D-2,4-dichlorophenylalanine |

| Molecular Formula | C₂₄H₂₁NO₄ | C₂₄H₂₀ClNO₄[2] | C₂₄H₁₉ClFNO₄ | C₂₄H₁₉Cl₂NO₄[3] |

| Molecular Weight | 387.43 g/mol | 421.87 g/mol [] | 440.09 g/mol | 456.31 g/mol [3] |

| Appearance | White to off-white powder | Off-white crystalline powder[] | White to off-white powder | White to off-white powder[3] |

| Calculated XLogP3 | 5.3 | 5.3[2] | Not available | Not available |

Note: Calculated XLogP3 is a commonly used metric for estimating lipophilicity.

Performance in Solid-Phase Peptide Synthesis (SPPS)

The successful incorporation of unnatural amino acids into a peptide sequence is paramount. The primary considerations during SPPS are coupling efficiency and the preservation of stereochemical integrity (i.e., minimizing racemization).

Coupling Efficiency: Steric Hindrance and Electronic Effects

The efficiency of the amide bond formation between the activated carboxylic acid of the incoming amino acid and the free amine of the resin-bound peptide is influenced by both steric and electronic factors.

-

Fmoc-D-4-chlorophenylalanine: The chlorine atom at the para position (position 4) is sterically remote from the alpha-carbon, and therefore, its impact on coupling efficiency is generally minimal compared to the unsubstituted phenylalanine.

-

Fmoc-D-2-Fluoro-4-chlorophenylalanine: The presence of a fluorine atom at the ortho position (position 2) introduces greater steric bulk in proximity to the alpha-carbon. This can potentially lead to slower coupling kinetics and may require extended coupling times or the use of more potent coupling reagents to achieve complete incorporation.

The following diagram illustrates the workflow for a standard coupling cycle in Fmoc-SPPS.

Caption: A generalized workflow for a single coupling cycle in Fmoc-based solid-phase peptide synthesis.

Racemization: Protecting Chiral Purity

Racemization, the loss of stereochemical integrity at the alpha-carbon, is a critical side reaction in peptide synthesis. It can occur during the activation step of the amino acid, proceeding through an oxazolone intermediate.[5] The rate of racemization is influenced by the coupling reagents, base, and the nature of the amino acid side chain.

Experimental Protocols for Performance Evaluation

To objectively compare the performance of different phenylalanine analogs, standardized experimental protocols are essential.

Protocol for Assessing Coupling Efficiency

Objective: To determine the efficiency of incorporation of the phenylalanine analog into a model peptide sequence.

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids (including the analogs to be tested)

-

Coupling reagents (e.g., HCTU, HATU)

-

Base (e.g., DIPEA)

-

DMF (peptide synthesis grade)

-

20% (v/v) piperidine in DMF

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

-

HPLC system with a C18 column

-

Mass spectrometer

Methodology:

-

Resin Preparation: Swell Rink Amide resin in DMF in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group from the resin. Wash thoroughly with DMF.

-

Test Coupling:

-

Synthesize a short, standard peptide sequence (e.g., a tripeptide) on the resin.

-

For the test coupling step, use the specific Fmoc-D-phenylalanine analog.

-

Dissolve the Fmoc-D-phenylalanine analog (3 eq.), HCTU (3 eq.), and DIPEA (6 eq.) in DMF.

-

Add the activation mixture to the resin and allow it to react for a defined period (e.g., 1 hour).

-

-

Kaiser Test: After the coupling, take a small sample of the resin and perform a Kaiser test to qualitatively assess the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.

-

Capping (Optional): If the Kaiser test is positive, cap any unreacted amines with acetic anhydride.

-

Continue Synthesis: Complete the synthesis of a short model peptide (e.g., a pentapeptide).

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using the cleavage cocktail.

-

Analysis:

-

Precipitate the crude peptide in cold diethyl ether.

-

Analyze the crude peptide by RP-HPLC to determine its purity.

-

Confirm the identity of the desired product and any deletion sequences (resulting from incomplete coupling) by mass spectrometry.

-

-

Comparison: Compare the purity profiles of the crude peptides synthesized with different phenylalanine analogs to assess their relative coupling efficiencies.

Protocol for Assessing Racemization

Objective: To quantify the extent of epimerization of the phenylalanine analog during coupling.

Materials:

-

Same as for coupling efficiency assessment.

-

Chiral HPLC column or a validated method for separating diastereomeric peptides.

Methodology:

-

Dipeptide Synthesis: Synthesize a model dipeptide on the resin, for example, Fmoc-Gly-D-Phe(analog)-Resin. The use of glycine as the preceding residue simplifies the analysis.

-

Coupling of a Chiral Amino Acid: Couple an L-amino acid (e.g., Fmoc-L-Ala-OH) to the deprotected D-phenylalanine analog on the resin. This will generate a mixture of diastereomeric tripeptides if racemization occurs (L-Ala-D-Phe(analog)-Gly and L-Ala-L-Phe(analog)-Gly).

-

Cleavage and Deprotection: Cleave the tripeptide from the resin as described previously.

-

Chiral HPLC Analysis:

-

Analyze the crude peptide using a chiral HPLC column capable of separating the diastereomers.

-

Alternatively, use a standard RP-HPLC method if the diastereomers are separable.

-

Integrate the peak areas of the two diastereomers to quantify the percentage of the undesired L-L diastereomer, which corresponds to the extent of racemization of the D-phenylalanine analog during the coupling step.

-

Caption: Workflow for the experimental determination of racemization during peptide synthesis.

Impact on Peptide Structure and Bioactivity

The introduction of halogen atoms at different positions on the phenyl ring can have distinct effects on the resulting peptide's conformation and biological activity.

-

4-chloro substitution: The para-chloro substitution primarily enhances hydrophobicity and can participate in favorable interactions within a binding pocket. Its electronic influence is significant and can affect the acidity of the phenolic proton in tyrosine analogs.

-

2-fluoro, 4-chloro di-substitution: This combination offers a more complex modulation of properties. The 2-fluoro group, due to its small size and high electronegativity, can act as a hydrogen bond acceptor and influence local conformation through steric and electronic effects. The 4-chloro group further enhances hydrophobicity. This di-substitution pattern can lead to peptides with unique binding properties and improved pharmacokinetic profiles.[7] The specific positioning of these halogens can be critical for optimizing interactions with a biological target.[8]

The choice between these analogs will ultimately depend on the specific requirements of the peptide being designed, including the nature of the target receptor or enzyme and the desired pharmacokinetic profile.

Conclusion

Fmoc-D-2-Fluoro-4-chlorophenylalanine is a valuable building block for peptide chemists seeking to fine-tune the properties of their molecules. Its di-halogenated nature offers a distinct combination of steric and electronic features compared to mono-halogenated or unsubstituted phenylalanine analogs. While its ortho-fluoro substitution may necessitate optimization of coupling conditions to ensure high incorporation efficiency, the potential benefits in terms of enhanced bioactivity and metabolic stability make it an attractive candidate for the development of novel peptide therapeutics. The experimental protocols outlined in this guide provide a framework for the systematic evaluation and comparison of this and other phenylalanine analogs, enabling researchers to make data-driven decisions in their peptide drug discovery programs.

References

-

ResearchGate. (2025). COMPARISON OF REAGENTS FOR FMOC-GROUP REMOVAL FROM GROWING PEPTIDE CHAIN IN THE SOLID-PHASE PEPTIDE SYNTHESIS. Retrieved February 4, 2026, from [Link]

-

ResearchGate. (n.d.). (A) Comparison of Boc and Fmoc SPPS. Fmoc/tBu SPPS employs removal of the.... Retrieved February 4, 2026, from [Link]

-

National Center for Biotechnology Information. (2025). Peptide halogenation biochemistry: interfacing pharmaceutical deliverables with chemical innovation. Retrieved February 4, 2026, from [Link]

-

National Center for Biotechnology Information. (2024). Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). Retrieved February 4, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Advances in Fmoc solid‐phase peptide synthesis. Retrieved February 4, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid. Retrieved February 4, 2026, from [Link]

Sources

- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 2. (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid | C24H20ClNO4 | CID 16213163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 5. chempep.com [chempep.com]

- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1) - PMC [pmc.ncbi.nlm.nih.gov]

A Comparative Guide to the In Vitro and In Vivo Stability of Peptides Containing Fmoc-D-2-Fluoro-4-chlorophenylalanine

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide-based therapeutics, achieving metabolic stability without compromising biological activity is a paramount challenge. The rapid degradation of peptides by proteases in biological fluids necessitates innovative strategies to enhance their pharmacokinetic profiles. One such strategy is the site-specific incorporation of unnatural amino acids. This guide provides an in-depth technical comparison of the stability of peptides containing Fmoc-D-2-Fluoro-4-chlorophenylalanine against their native counterparts and other modified analogues. As Senior Application Scientists, we aim to elucidate the causality behind experimental choices and provide self-validating protocols to empower your research and development endeavors.

The Rationale for Fluorination: Enhancing Peptide Stability

The introduction of fluorine into organic molecules can profoundly alter their physicochemical properties.[1][2] In the context of peptide chemistry, the incorporation of fluorinated amino acids, such as 2-Fluoro-4-chlorophenylalanine, is a strategic approach to bolster metabolic stability.[1] The strong electron-withdrawing nature of fluorine can influence the adjacent peptide bonds, rendering them less susceptible to enzymatic cleavage.[3] Furthermore, the D-configuration of the amino acid provides steric hindrance, further shielding the peptide backbone from proteolytic attack.[4] This dual modification is hypothesized to significantly extend the half-life of peptides in biological matrices.

Experimental Design for Stability Assessment

A robust assessment of peptide stability requires a multi-faceted approach, encompassing both in vitro and in vivo studies. The following sections detail the experimental workflows designed to provide a comprehensive stability profile of a target peptide and its analogues.

In Vitro Stability Assessment: Plasma and Serum Incubations

The initial evaluation of a peptide's stability is typically conducted in vitro using plasma or serum from a relevant species (e.g., human, mouse, rat). These biological fluids contain a cocktail of proteases that can degrade therapeutic peptides.[5]

Caption: Workflow for in vitro peptide stability assessment in plasma or serum.

-

Peptide Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the test peptide (e.g., containing L-Phe, D-Phe, or D-2-Fluoro-4-chloro-Phe) in dimethyl sulfoxide (DMSO).

-

Plasma Preparation: Thaw frozen plasma (e.g., human, mouse) at 37°C. It is crucial to use plasma with a consistent collection and storage history to ensure reproducible results.[6]

-

Incubation: In a microcentrifuge tube, add 95 µL of pre-warmed plasma. Spike in 5 µL of the peptide stock solution to achieve a final concentration of 50 µg/mL. Vortex briefly and incubate at 37°C.

-

Time Points: Collect aliquots at specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours). The "0-hour" time point is quenched immediately after adding the peptide.

-

Quenching: To stop the enzymatic degradation, add 200 µL of ice-cold acetonitrile (ACN) containing an internal standard (a stable, non-related peptide) to each 100 µL aliquot of the plasma-peptide mixture. The organic solvent precipitates the plasma proteins.

-

Protein Precipitation: Vortex the quenched samples vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Sample Analysis: Carefully transfer the supernatant to a new tube for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

-

Data Analysis: Quantify the peak area of the parent peptide relative to the internal standard at each time point. The percentage of remaining peptide is calculated relative to the 0-hour time point. The half-life (t½) is determined by fitting the data to a first-order decay model.

In Vivo Stability Assessment: Pharmacokinetic Studies

To understand how a peptide behaves in a living organism, pharmacokinetic (PK) studies are essential. These studies measure the concentration of the peptide in the bloodstream over time after administration.

Caption: Workflow for in vivo pharmacokinetic assessment of peptides.

-

Animal Model: Use an appropriate animal model, such as male Sprague-Dawley rats, cannulated for serial blood sampling.

-

Peptide Formulation: Formulate the peptides in a sterile, biocompatible vehicle, such as saline or phosphate-buffered saline (PBS).

-

Administration: Administer the peptide formulations as a single intravenous (IV) bolus dose (e.g., 1 mg/kg) to the animals.

-

Blood Sampling: Collect blood samples (approximately 100 µL) at predetermined time points (e.g., 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant (e.g., K2EDTA).

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

-

Sample Extraction: Thaw the plasma samples and perform protein precipitation with ACN as described in the in vitro protocol. For cleaner samples and improved sensitivity, solid-phase extraction (SPE) can be employed.

-

LC-MS/MS Analysis: Quantify the peptide concentrations in the plasma extracts using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to analyze the plasma concentration-time data. Key parameters to determine include the elimination half-life (t½), area under the curve (AUC), and clearance (CL).

Comparative Stability Data (Illustrative)

The following tables present illustrative data comparing the stability of a hypothetical model peptide ("Peptide X") containing L-Phenylalanine, D-Phenylalanine, and D-2-Fluoro-4-chlorophenylalanine. This data is based on typical enhancements observed for such modifications as reported in the literature and serves to demonstrate the expected outcomes of the described experimental protocols.

Table 1: In Vitro Stability of Peptide X Analogues in Human Plasma

| Peptide Analogue | Modification | Half-life (t½) in Human Plasma (hours) |

| Peptide X-L-Phe | L-Phenylalanine (Native) | 0.5 |

| Peptide X-D-Phe | D-Phenylalanine | 8 |

| Peptide X-D-2F,4Cl-Phe | D-2-Fluoro-4-chlorophenylalanine | > 24 |

Interpretation: The native peptide with L-Phenylalanine is rapidly degraded. The incorporation of a D-amino acid significantly enhances stability. The combined effect of the D-configuration and di-halogenation in Peptide X-D-2F,4Cl-Phe results in a dramatic increase in plasma stability, with minimal degradation observed over 24 hours.

Table 2: In Vivo Pharmacokinetic Parameters of Peptide X Analogues in Rats

| Peptide Analogue | Modification | t½ (hours) | AUC (ng·h/mL) | CL (mL/h/kg) |

| Peptide X-L-Phe | L-Phenylalanine (Native) | 0.2 | 150 | 6670 |

| Peptide X-D-Phe | D-Phenylalanine | 2.5 | 1800 | 555 |

| Peptide X-D-2F,4Cl-Phe | D-2-Fluoro-4-chlorophenylalanine | 10 | 7500 | 133 |

Interpretation: The in vivo data corroborates the in vitro findings. The native peptide is cleared very rapidly. The D-Phe analogue shows a marked improvement in half-life and exposure (AUC). The D-2-Fluoro-4-chlorophenylalanine analogue demonstrates a substantial extension of its circulatory half-life and a significant reduction in clearance, leading to a much greater overall exposure. This enhanced in vivo stability is a critical attribute for developing a successful peptide therapeutic.

Concluding Remarks

The incorporation of Fmoc-D-2-Fluoro-4-chlorophenylalanine represents a powerful strategy to overcome the inherent instability of therapeutic peptides. The experimental protocols and illustrative data presented in this guide provide a framework for the systematic evaluation of peptide stability. By understanding the principles behind these modifications and employing rigorous analytical methodologies, researchers can rationally design peptide candidates with improved pharmacokinetic profiles, ultimately accelerating the journey from discovery to clinical application.